molecular formula C48H58ClN9O7S3 B3067984 AT6 CAS No. 2098836-50-9

AT6

Cat. No.: B3067984
CAS No.: 2098836-50-9
M. Wt: 1004.7 g/mol
InChI Key: ZCEIHPCVOJGWHG-TZPPCSJFSA-N
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Description

AT6 is a truncated acyltransferase (AT) domain derived from module 6 of the 6-deoxyerythronolide B synthase (DEBS), a modular polyketide synthase (PKS) responsible for synthesizing the macrolide backbone of erythromycin . Structurally, this compound consists of the AT catalytic domain, a C-terminal α-helix, and two interdomain linkers critical for protein-protein interactions with acyl carrier proteins (ACPs) . Functionally, this compound catalyzes the transacylation of extender units (e.g., methylmalonyl-CoA) to its cognate ACP6, exhibiting stringent substrate specificity and kinetic efficiency.

Key biochemical properties of this compound include:

  • Specificity: this compound shows a 10–20-fold preference for its native ACP6 over non-cognate ACPs (e.g., ACP3) .
  • Kinetic Activity: The apparent kcat/KM value for this compound with ACP6 is comparable to that of the full-length [KS6][this compound] construct, indicating minimal loss of activity upon truncation .
  • Engineered Mutants: The Tyr189Arg/Val187Ala double mutation in this compound alters substrate specificity, enabling incorporation of non-native extender units and synthesis of novel polyketides .

Properties

IUPAC Name

(2S,4R)-1-[(2R)-2-acetamido-3-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H58ClN9O7S3/c1-27-29(3)68-47-40(27)41(33-12-14-35(49)15-13-33)54-37(44-56-55-30(4)58(44)47)23-39(61)50-16-17-64-18-19-65-20-21-67-48(6,7)43(53-31(5)59)46(63)57-25-36(60)22-38(57)45(62)51-24-32-8-10-34(11-9-32)42-28(2)52-26-66-42/h8-15,26,36-38,43,60H,16-25H2,1-7H3,(H,50,61)(H,51,62)(H,53,59)/t36-,37+,38+,43-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEIHPCVOJGWHG-TZPPCSJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCSC(C)(C)C(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCSC(C)(C)[C@@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H58ClN9O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1004.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098836-50-9
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2098836-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AT6 involves the connection of ligands for von Hippel-Lindau and BRD4. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include:

Chemical Reactions Analysis

Types of Reactions

AT6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity .

Scientific Research Applications

AT6 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study protein degradation mechanisms.

    Biology: Helps in understanding the role of BRD4 in cellular processes.

    Medicine: Potential therapeutic agent for diseases involving BRD4, such as cancer.

    Industry: Used in the development of new PROTAC-based therapies

Mechanism of Action

AT6 exerts its effects by recruiting BRD4 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4. This process involves the formation of a ternary complex between this compound, BRD4, and the E3 ligase, which facilitates the selective degradation of BRD4 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Other DEBS AT Domains

AT6 is functionally and structurally distinct from AT domains in other DEBS modules. For example:

Property This compound (Module 6) AT3 (Module 3) AT6small,PAT (Truncated)
Specificity for ACP 10–20× preference for ACP6 Prefers ACP3 Reduced specificity
kcat/KM 0.32 ± 0.04 μM<sup>−1</sup>s<sup>−1</sup> 0.25 ± 0.03 μM<sup>−1</sup>s<sup>−1</sup> 0.18 ± 0.02 μM<sup>−1</sup>s<sup>−1</sup>
Structural Features Retains C-terminal helix Lacks equivalent helices Partial truncation of linkers
Engineering Potential High (novel substrate use) Limited Low

Data derived from transacylation assays and structural modeling .

  • AT3 : While AT3 (from DEBS module 3) shares catalytic mechanisms with this compound, it exhibits distinct ACP specificity and lower activity (kcat/KM = 0.25 μM<sup>−1</sup>s<sup>−1</sup>) . Structural differences in linker regions likely explain its inability to interact with ACP6.
  • AT6small,PAT : A truncated this compound variant lacking key linkers shows a 44% reduction in kcat/KM and diminished specificity, underscoring the importance of intact linkers for ACP recognition .

Comparison with Engineered this compound Mutants

The Tyr189Arg/Val187Ala double mutant of this compound enables the utilization of non-native substrates (e.g., fluoromalonyl-CoA), unlike wild-type this compound or other DEBS AT domains .

Comparison with Non-DEBS AT Domains

This compound differs from AT domains in non-DEBS PKS systems:

  • Type I PKS ATs : Unlike iterative ATs in fungal PKSs, this compound operates in a modular, assembly-line fashion.
  • Type II ATs : Dissociated ATs in type II systems (e.g., Streptomyces PKSs) lack the structural integration seen in this compound, resulting in broader substrate promiscuity but lower catalytic efficiency .

Key Research Findings

ACP Specificity : this compound’s 10–20-fold preference for ACP6 is driven by electrostatic interactions between its C-terminal helix and ACP6’s acidic surface .

Structural Determinants : Truncation of linkers in AT6small,PAT disrupts ACP binding, reducing activity by 44% .

Engineering Applications: The Tyr189Arg/Val187Ala mutant demonstrates this compound’s adaptability for combinatorial biosynthesis, enabling novel polyketide production .

Biological Activity

The compound AT6 has gained attention in recent years due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is classified as a nitrogen-containing compound, which has been studied for its interactions with various biological targets. Its structural properties facilitate significant interactions with enzymes and receptors, making it a candidate for therapeutic applications.

Biological Activity Overview

This compound exhibits a variety of biological activities, including:

  • Antitumor Activity : Research indicates that this compound has the potential to inhibit the growth of cancer cells.
  • Antioxidant Properties : Preliminary studies suggest that this compound can scavenge free radicals, contributing to its protective effects against oxidative stress.
  • Enzyme Inhibition : this compound has shown promise in inhibiting specific enzymes involved in metabolic pathways.

Antitumor Activity

A significant focus of research on this compound has been its antitumor activity. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
U-251 MG (Glioblastoma)0.94Induces apoptosis and inhibits colony formation
MCF-7 (Breast)1.56Blocks cell migration and induces cell cycle arrest
A549 (Lung)0.50Disrupts microtubule networks

These findings indicate that this compound may be particularly effective against glioblastoma and breast cancer cells, where it induces apoptosis and inhibits migration.

Antioxidant Activity

This compound's antioxidant properties have been assessed using various assays. The compound exhibited a strong ability to scavenge DPPH radicals, with an IC50 value comparable to standard antioxidants like Trolox.

Table 2: Antioxidant Activity of this compound

Assay TypeIC50 (µM)Comparison to Trolox
DPPH Scavenging1.21Comparable
ORAC-FL1.56Comparable

These results suggest that this compound could be beneficial in conditions characterized by oxidative stress.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs), which play crucial roles in various physiological processes.

Case Study: Inhibition of Carbonic Anhydrase IX

A study demonstrated that this compound selectively inhibits carbonic anhydrase IX (CAIX), with an IC50 value of 24 nM. This inhibition is significant as CAIX is often overexpressed in tumors and is associated with poor prognosis.

  • Mechanism : Molecular docking studies revealed that this compound interacts with key amino acid residues at the active site of CAIX, leading to reduced enzyme activity.
  • Biological Implications : The inhibition of CAIX by this compound correlates with reduced epithelial-to-mesenchymal transition (EMT), which is critical in cancer metastasis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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